Cas no 2138401-88-2 (2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid)

2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid is a specialized organic compound featuring a phenylacetic acid backbone substituted with an amino group and an allylthio moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and organic synthesis. The presence of both amino and thioether functional groups enhances its utility as a versatile building block for further derivatization, particularly in the development of bioactive molecules. Its allylthio substituent offers potential for thiol-ene click chemistry, enabling efficient conjugation in polymer or peptide synthesis. The compound's balanced polarity ensures moderate solubility in common organic solvents, facilitating handling in synthetic workflows. Proper storage under inert conditions is recommended to preserve stability.
2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid structure
2138401-88-2 structure
Product Name:2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid
CAS No:2138401-88-2
MF:C11H13NO2S
MW:223.29142165184
CID:6529110
PubChem ID:165453042
Update Time:2025-10-28

2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2138401-88-2
    • 2-[3-amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid
    • EN300-733222
    • 2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid
    • Inchi: 1S/C11H13NO2S/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7,12H2,(H,13,14)
    • InChI Key: RNVJJMHXCZQKNW-UHFFFAOYSA-N
    • SMILES: S(CC=C)C1C=CC(CC(=O)O)=CC=1N

Computed Properties

  • Exact Mass: 223.06669983g/mol
  • Monoisotopic Mass: 223.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 88.6Ų

2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-733222-1.0g
2-[3-amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid
2138401-88-2
1g
$0.0 2023-06-07

Additional information on 2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid

Research Briefing on 2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid (CAS: 2138401-88-2)

In recent years, the compound 2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid (CAS: 2138401-88-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including an amino group and a propenylsulfanyl moiety, has shown promising potential in various therapeutic applications. The purpose of this briefing is to summarize the latest research findings related to this compound, focusing on its synthesis, biological activities, and potential clinical applications.

The synthesis of 2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid has been optimized through several innovative approaches. Recent studies have highlighted the use of palladium-catalyzed cross-coupling reactions to introduce the propenylsulfanyl group, ensuring high yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized compound. These methodological advancements have facilitated the production of this compound on a larger scale, enabling further biological evaluations.

From a biological perspective, 2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid has demonstrated notable anti-inflammatory and antioxidant properties. In vitro studies using human cell lines have revealed its ability to inhibit key inflammatory mediators such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for chronic inflammatory diseases. Additionally, its antioxidant activity, measured through DPPH and FRAP assays, indicates its capability to scavenge free radicals, which could be beneficial in mitigating oxidative stress-related pathologies.

Further investigations into the molecular mechanisms underlying these biological effects have identified the compound's interaction with the Nrf2-Keap1 pathway, a critical regulator of cellular antioxidant responses. Activation of this pathway by 2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid has been shown to upregulate the expression of antioxidant enzymes, providing a plausible explanation for its observed effects. These findings have spurred interest in exploring its potential applications in neurodegenerative diseases and cancer, where oxidative stress plays a pivotal role.

In the realm of drug development, preliminary pharmacokinetic studies have been conducted to assess the compound's bioavailability and metabolic stability. Results indicate moderate oral bioavailability and a favorable metabolic profile, with minimal cytotoxicity observed in hepatic cell lines. These properties position 2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid as a viable candidate for further preclinical development. However, additional studies are required to evaluate its long-term safety and efficacy in animal models.

In conclusion, 2-[3-Amino-4-(prop-2-en-1-ylsulfanyl)phenyl]acetic acid (CAS: 2138401-88-2) represents a promising molecule with diverse therapeutic potential. Its anti-inflammatory and antioxidant properties, coupled with a favorable pharmacokinetic profile, make it a compelling subject for future research. Continued exploration of its mechanisms of action and therapeutic applications will be essential to fully realize its clinical potential. This briefing underscores the importance of ongoing investigations and collaborative efforts to advance our understanding of this compound and its role in modern medicine.

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